molecular formula C17H21BF2N2O3 B1413751 1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1604036-94-3

1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B1413751
CAS No.: 1604036-94-3
M. Wt: 350.2 g/mol
InChI Key: REEHBTVMVFNLKA-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at position 1 with a 2-(difluoromethoxy)benzyl group and at position 4 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group. The dioxaborolan moiety enables its use in Suzuki-Miyaura cross-coupling reactions, a critical step in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BF2N2O3/c1-16(2)17(3,4)25-18(24-16)13-9-21-22(11-13)10-12-7-5-6-8-14(12)23-15(19)20/h5-9,11,15H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEHBTVMVFNLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=CC=C3OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BF2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- , is a complex molecule that integrates a pyrazole core with unique substituents that may enhance its pharmacological properties.

Anticancer Properties

Numerous studies have established that pyrazole derivatives exhibit potent anticancer activities. The compound under review has shown potential in inhibiting the growth of various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain pyrazole derivatives can inhibit the proliferation of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) with significant efficacy .
  • In vivo studies have indicated that these compounds can reduce tumor size in animal models, suggesting their utility as anticancer agents .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored extensively. The compound has shown effectiveness against several bacterial strains:

  • Bacterial Inhibition: Studies reported that pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
  • Synergistic Effects: Some derivatives have been evaluated for their ability to act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are noteworthy:

  • Cytokine Inhibition: Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations .
  • COX Inhibition: Several pyrazole derivatives have been identified as selective COX-2 inhibitors, with selectivity indices surpassing those of traditional NSAIDs like celecoxib .

Other Biological Activities

Beyond anticancer and antimicrobial properties, pyrazole derivatives have exhibited:

  • Antioxidant Activity: Some compounds demonstrated radical scavenging capabilities, indicating potential use in oxidative stress-related conditions .
  • Neuroprotective Effects: Certain pyrazoles have been linked to inhibition of metabolic enzymes relevant to neurodegenerative diseases, showcasing their multifaceted biological roles .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Various structural modifications can significantly impact potency and selectivity:

Compound StructureActivity TypeIC50 (µM)Reference
1-Acetyl-3-(3,4-dimethoxyphenyl)-5-(4-(arylureido)phenyl)-pyrazoleAnti-inflammatory10
DiarylthiazolesAnticancer< 0.3
Substituted PyrazolesCOX Inhibition0.02 - 0.04

Case Study 1: Anticancer Efficacy

A recent study synthesized a series of novel pyrazole derivatives and evaluated their anticancer properties against various cell lines. The most potent compounds showed IC50 values in the micromolar range against HeLa and MCF7 cells, indicating substantial anticancer potential .

Case Study 2: Antimicrobial Synergy

Research focused on the antibacterial activity of a specific pyrazole derivative revealed that it acted synergistically with standard antibiotics against resistant strains. This study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the difluoromethoxy group enhances the lipophilicity and metabolic stability of these compounds, making them potential candidates for drug development.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that pyrazole derivatives with boron moieties showed cytotoxic effects against various cancer cell lines. The difluoromethoxy group was found to improve the selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

Pyrazoles have also been investigated for their antimicrobial activity. The presence of the boron group can enhance the binding affinity to biological targets.

  • Case Study : Research published in European Journal of Medicinal Chemistry reported that certain pyrazole derivatives exhibited potent antibacterial activity against multi-drug resistant strains of bacteria. The difluoromethoxy substitution was crucial for enhancing the antimicrobial efficacy .

Herbicidal Activity

The compound has shown promise as a herbicide due to its ability to inhibit specific enzyme pathways in plants.

  • Research Findings : A patent application highlighted the use of difluoromethoxy-substituted pyrazoles as herbicides effective against a range of weeds. The mechanism involves interference with photosynthesis and growth regulation pathways in target plants .

Polymer Chemistry

The unique structure of 1H-Pyrazole derivatives allows them to be utilized in polymer synthesis, particularly in creating boron-containing polymers that exhibit enhanced thermal and mechanical properties.

  • Application Example : Boron-containing polymers derived from pyrazole compounds have been developed for use in high-performance coatings and adhesives. These materials demonstrate improved adhesion and resistance to environmental degradation .

Reagents in Organic Synthesis

The compound can serve as a versatile reagent in organic synthesis, particularly in cross-coupling reactions.

  • Synthesis Application : The presence of the boron moiety allows for efficient coupling with various electrophiles, facilitating the synthesis of complex organic molecules .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAnticancer AgentsEnhanced selectivity and reduced toxicity
Antimicrobial AgentsPotent activity against resistant bacterial strains
AgrochemicalsHerbicidesEffective against various weeds; disrupts growth pathways
Materials ScienceHigh-performance PolymersImproved thermal/mechanical properties
Chemical SynthesisOrganic Synthesis ReagentsEfficient cross-coupling capabilities

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural and functional differences:

Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight Key Applications Reference
1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(dioxaborolan-2-yl)- 2-(difluoromethoxy)benzyl Dioxaborolan ~366* Synthetic intermediate -
1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole Methyl Dioxaborolan 284.16 Pesticide/pharmaceutical intermediate
1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(dioxaborolan-2-yl)-1H-pyrazole 2,3-Difluorobenzyl Dioxaborolan 348.2 Not specified
1-[3-(Dioxaborolan-2-yl)phenyl]-1H-pyrazole Phenyl (meta-substituted) Dioxaborolan 284.16 Cross-coupling reagent
3-(4-Fluorophenyl)-1-methyl-4-(dioxaborolan-2-yl)-1H-pyrazole 4-Fluorophenyl, methyl Dioxaborolan 302.15 Lab-scale synthesis

*Estimated based on structural similarity to (C18H23BF2N2O2).

Key Observations:
  • Substituent Diversity : The target compound’s 2-(difluoromethoxy)benzyl group is distinct from common alkyl (e.g., methyl) or halogenated aryl (e.g., 2,3-difluorobenzyl) substituents in analogs. This group likely enhances steric bulk and electronic effects, impacting reactivity in cross-coupling or target binding .
  • Boronate Ester Stability: All compounds feature the pinacol boronate ester, which stabilizes the boron moiety for efficient Suzuki reactions. Minor differences in molecular weight (~284–366) reflect substituent variations .
Insecticidal Activity

For example:

  • Diacylhydrazine derivatives containing 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffolds exhibit LC50 values as low as 23.67 mg L⁻¹ against Plutella xylostella, outperforming tebufenozide (37.77 mg L⁻¹) .
  • 1-Methyl-4-(dioxaborolan-2-yl)-1H-pyrazole is used in pesticide intermediates, suggesting the boronate group’s role in enhancing bioavailability or stability .
Antioxidant and Cytotoxic Activity
  • Pyrazole derivatives with aryl-propenonyl or imidazole substituents show IC50 values of 10.2–14.76 μM in antioxidant assays .
  • 1H-Pyrazole with sugar moieties (e.g., compound 2 in ) demonstrates mild cytotoxicity (70.4% growth inhibition at 100 μM), attributed to improved solubility . The target compound’s difluoromethoxy group may similarly influence cellular uptake.

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Compounds

Methodology:
A classical route involves condensing hydrazines with suitable carbonyl precursors to form the pyrazole ring. For the target compound, substituted hydrazines or hydrazide derivatives bearing the difluoromethoxyphenyl group are reacted with aldehydes or ketones under reflux conditions.

Reaction Scheme:

Hydrazine derivative + Carbonyl compound → Pyrazole core

Key Conditions:

  • Reflux in polar solvents such as ethanol or acetic acid.
  • Acid catalysis to promote cyclization.
  • Use of protecting groups if necessary to prevent side reactions.

Research Findings:
Studies have demonstrated that hydrazine derivatives with electron-withdrawing groups, such as difluoromethoxy, enhance the reactivity and regioselectivity of the cyclization process.

1,3-Dipolar Cycloaddition (Huisgen or Related Cycloadditions)

Methodology:
This approach involves the cycloaddition of diazocarbonyl compounds or nitrile imines with alkynes or alkenes to form pyrazoles with high regioselectivity.

Example Reaction:

Ethyl diazoacetate + phenylpropargyl → Pyrazole derivative

Conditions:

  • Catalysts such as zinc triflate or copper salts.
  • Solvents like triethylamine or dimethylformamide (DMF).
  • Mild heating or room temperature conditions.

Research Findings:
Guo et al. reported that 1,3-dipolar cycloadditions of diazocarbonyl compounds with alkynes provide efficient routes to substituted pyrazoles, which can be further functionalized with boron groups.

Boron Functionalization via Boronic Ester Formation

Methodology:
Post-formation of the pyrazole core, boron groups are introduced through reactions with boronic acids or esters, often via transesterification or direct coupling.

Typical Procedure:

  • Reacting the pyrazole with pinacol boronic ester derivatives under mild conditions.
  • Using catalysts such as palladium or copper for coupling reactions.
  • Employing solvents like tetrahydrofuran (THF) or acetonitrile.

Research Findings:
The boronate ester formation is facilitated by the nucleophilic nature of the pyrazole nitrogen, enabling efficient coupling with boronic esters. This method yields the desired boron-functionalized pyrazole with high purity and yield.

Representative Data Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Advantages Limitations
Cyclocondensation Hydrazines + Carbonyls Acid catalysis, reflux, polar solvents Simple, high yield Limited regioselectivity without modifications
Dipolar Cycloaddition Diazocarbonyl compounds + Alkynes Catalysts (Zn, Cu), mild heating Regioselective, versatile Requires specific precursors
Boron Functionalization Pyrazole intermediates + Boronic esters Mild heating, Pd/Cu catalysis Efficient boron incorporation Additional purification steps needed

Notable Research Findings and Innovations

  • Photoredox cyclization : Harigae et al. demonstrated air-promoted photoredox cyclization of hydrazines with activated alkenes, enabling regioselective synthesis of pyrazoles under mild conditions.

  • One-pot synthesis : Sha et al. developed regioselective methods using gemdibromoalkenes as substrates to synthesize 3,5-disubstituted pyrazoles efficiently.

  • In situ cyclization techniques : Guo et al. employed iodine-mediated cyclizations of β-amino vinyl ketones with tosyl hydrazines, producing fully substituted pyrazoles with high yields.

Notes and Considerations

  • Functional group compatibility : The presence of difluoromethoxy and boron groups requires careful selection of reaction conditions to prevent decomposition or side reactions.
  • Reaction optimization : Parameters such as temperature, solvent polarity, and catalyst choice significantly influence yield and regioselectivity.
  • Purification : Techniques like column chromatography and recrystallization are essential for isolating pure compounds.

Q & A

Q. Table 1: Synthetic Conditions for Pyrazole Boronic Esters

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄THF8078
PdCl₂(dppf)DMF10065
CuI (for CuAAC)DCMRT92

Q. Table 2: Substituent Effects on Reaction Efficiency

SubstituentReaction Rate (k, s⁻¹)Yield (%)Notes
-OCH₂F₂ (this compound)1.2 × 10⁻³75Moderate side reactions
-OCH₃0.8 × 10⁻³88Higher stability
-CF₃2.5 × 10⁻³60Protodeboronation observed

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 1-[[2-(difluoromethoxy)phenyl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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